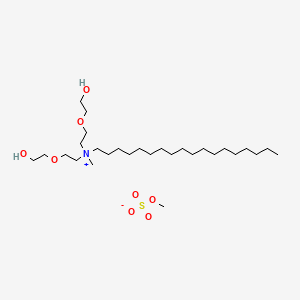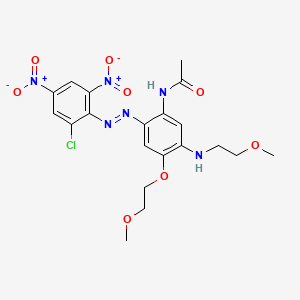
N-((1-Ethyl-2-pyrrolidinyl)methyl)-2-methoxy-5-(methylsulphonyl)benzamide monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1-Ethyl-2-pyrrolidinyl)methyl)-2-methoxy-5-(methylsulphonyl)benzamide monohydrochloride is a chemical compound with a complex structure that includes a pyrrolidine ring, a methoxy group, and a methylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-Ethyl-2-pyrrolidinyl)methyl)-2-methoxy-5-(methylsulphonyl)benzamide monohydrochloride typically involves multiple steps. One common method includes the alkylation of 2-methoxy-5-(methylsulfonyl)benzoic acid with (1-ethyl-2-pyrrolidinyl)methyl chloride under basic conditions. The resulting intermediate is then converted to the final product through a series of purification and crystallization steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The final product is typically obtained as a monohydrochloride salt to enhance its stability and solubility.
Chemical Reactions Analysis
Types of Reactions
N-((1-Ethyl-2-pyrrolidinyl)methyl)-2-methoxy-5-(methylsulphonyl)benzamide monohydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The methylsulfonyl group can be reduced to a methylthio group.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a carboxylic acid, while reduction of the methylsulfonyl group may produce a methylthio derivative.
Scientific Research Applications
N-((1-Ethyl-2-pyrrolidinyl)methyl)-2-methoxy-5-(methylsulphonyl)benzamide monohydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((1-Ethyl-2-pyrrolidinyl)methyl)-2-methoxy-5-(methylsulphonyl)benzamide monohydrochloride involves its interaction with specific molecular targets. It is known to bind to dopamine D2 and D3 receptors, which are involved in the regulation of neurotransmission. This binding can modulate the activity of these receptors, leading to changes in neuronal signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Amisulpride: A dopamine D2 and D3 receptor antagonist used in the treatment of schizophrenia.
Sulpiride: Another dopamine receptor antagonist with similar pharmacological properties.
Uniqueness
N-((1-Ethyl-2-pyrrolidinyl)methyl)-2-methoxy-5-(methylsulphonyl)benzamide monohydrochloride is unique due to its specific structural features, such as the presence of both methoxy and methylsulfonyl groups. These features may confer distinct pharmacokinetic and pharmacodynamic properties compared to similar compounds.
Properties
CAS No. |
83846-73-5 |
|---|---|
Molecular Formula |
C16H25ClN2O4S |
Molecular Weight |
376.9 g/mol |
IUPAC Name |
N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxy-5-methylsulfonylbenzamide;hydrochloride |
InChI |
InChI=1S/C16H24N2O4S.ClH/c1-4-18-9-5-6-12(18)11-17-16(19)14-10-13(23(3,20)21)7-8-15(14)22-2;/h7-8,10,12H,4-6,9,11H2,1-3H3,(H,17,19);1H |
InChI Key |
CMTUILLNZNUNCC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC1CNC(=O)C2=C(C=CC(=C2)S(=O)(=O)C)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



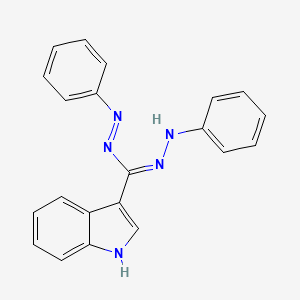
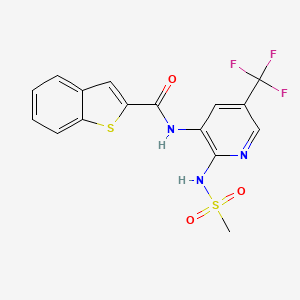
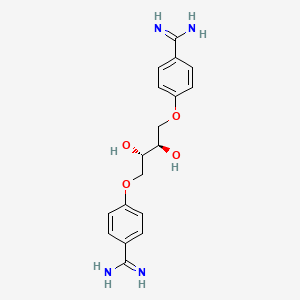



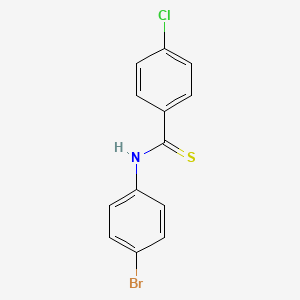
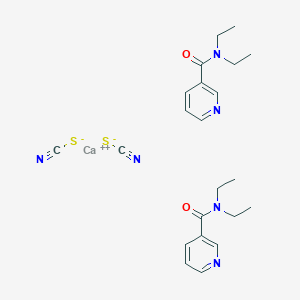
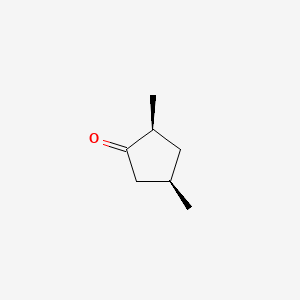
![N-[4-[[2-Hydroxy-4-(2-oxo-1-pyrrolidinyl)phenyl]azo]phenyl]acetamide](/img/structure/B12697571.png)
![N-(4-Butylphenyl)-4-[(4-chloro-2-methylphenyl)azo]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B12697578.png)
